3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
Description
BenchChem offers high-quality 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMDNJKKPUCYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile in cell signaling
This is an in-depth technical guide on the mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile (CAS: 207279-14-9). Based on its chemical structure and patent literature, this compound serves as a privileged pharmacophore and key intermediate for a class of ATP-competitive inhibitors targeting mitotic regulators, specifically Mps1 (TTK) and KIF18A .
Executive Summary
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is a bioactive scaffold belonging to the 1,7-naphthyridine class.[1][2][3] It functions primarily as an ATP-competitive pharmacophore , targeting the ATP-binding pocket of specific kinases and motor proteins involved in cell division.
Its biological significance lies in its ability to disrupt the Spindle Assembly Checkpoint (SAC) and chromosome alignment . While often used as a core building block to synthesize nanomolar-potency drugs (e.g., for KIF18A or Mps1 inhibition), the molecule itself possesses the essential structural motifs required to bind the hinge region of the target protein, preventing ATP hydrolysis and downstream signaling cascades.
Key Biological Targets:
-
Mps1 (TTK): A dual-specificity kinase essential for SAC maintenance.
-
KIF18A: A kinesin-8 motor protein regulating chromosome positioning.
Molecular Mechanism of Action
Structural Basis of Inhibition
The molecule acts as a Type I (ATP-competitive) inhibitor . Its efficacy is driven by two critical structural components:
-
1,7-Naphthyridine Core (Hinge Binder): The nitrogen atoms in the naphthyridine ring system mimic the adenine ring of ATP. They form conserved hydrogen bonds with the "hinge region" of the kinase or ATPase domain (specifically the backbone amide of the hinge residues).
-
3-Cyanophenyl Group (Selectivity Filter): The benzonitrile moiety at position 8 extends into the hydrophobic pocket (often the "gatekeeper" region). The nitrile group (-CN) can engage in specific polar interactions (e.g., with a lysine or cysteine residue) or simply occupy a steric volume that excludes the natural substrate.
-
6-Amino Group: Acts as a hydrogen bond donor, further anchoring the molecule within the active site.
Inhibition of Mps1 (TTK) Signaling
In the context of Mps1 inhibition, the compound blocks the autophosphorylation of Mps1 and the subsequent phosphorylation of Knl1 (specifically at MELT motifs).
-
Normal State: Mps1 phosphorylates Knl1, recruiting the Bub3-BubR1 complex to the kinetochore to form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).
-
Inhibited State: The compound displaces ATP from Mps1. Knl1 remains unphosphorylated. The MCC cannot assemble. APC/C remains active (via Cdc20) even in the presence of unattached kinetochores, leading to Mitotic Checkpoint Override .
Inhibition of KIF18A (Kinesin-8)
Recent patent disclosures (e.g., WO2023/217230) identify this scaffold as a core component of KIF18A inhibitors.
-
Mechanism: KIF18A is a motor protein that suppresses microtubule dynamics to align chromosomes at the metaphase plate. The inhibitor binds to the nucleotide-binding pocket of the KIF18A motor domain, preventing ATP hydrolysis. This results in chromosome misalignment and multipolar spindles.
Cell Signaling Pathways & Consequences
The following diagram illustrates the disruption of the Spindle Assembly Checkpoint (SAC) by the inhibitor.
Figure 1: Disruption of the Spindle Assembly Checkpoint (SAC). The inhibitor blocks Mps1 activity, preventing MCC formation and allowing APC/C to trigger premature anaphase.
Experimental Validation Protocols
To validate the mechanism of action of this compound (or its derivatives), the following self-validating protocols are recommended.
In Vitro Kinase Assay (Mps1/TTK)
Objective: Quantify the IC50 of the compound against recombinant Mps1.
| Component | Concentration / Condition | Notes |
| Enzyme | Recombinant Mps1 (TTK) | 5-10 nM final concentration. |
| Substrate | MBP (Myelin Basic Protein) or synthetic peptide | Substrate must contain Mps1 consensus sequence. |
| ATP | 10 µM (at Km) | Use |
| Buffer | 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT | Standard kinase buffer. |
| Readout | Scintillation Counting or ADP-Glo | Measure reduction in phosphate transfer. |
Protocol Steps:
-
Prepare a 3-fold serial dilution of the inhibitor in DMSO (start at 10 µM).
-
Incubate inhibitor with Mps1 enzyme for 15 minutes at room temperature (RT).
-
Initiate reaction by adding ATP/Substrate mix.
-
Incubate for 60 minutes at RT.
-
Stop reaction and detect phosphorylation.
-
Validation: Use Reversine or NMS-P715 as a positive control.
Cellular SAC Override Assay (Nocodazole Trap)
Objective: Confirm that the compound forces cells to exit mitosis despite unattached kinetochores.
Rationale: Nocodazole depolymerizes microtubules, activating the SAC and arresting cells in mitosis. An Mps1 inhibitor will bypass this arrest, causing "mitotic slippage."
Workflow:
-
Cell Line: HeLa or U2OS cells expressing H2B-GFP (for live imaging).
-
Treatment:
-
Control: DMSO.
-
Condition A: Nocodazole (100 ng/mL) alone (Arrest expected).
-
Condition B: Nocodazole + Inhibitor (1 µM).
-
-
Time-Lapse Imaging: Image every 10 minutes for 12 hours.
-
Quantification: Measure "Time in Mitosis" (from nuclear envelope breakdown to chromatin decondensation).
-
Result: Condition A should show >10 hours arrest. Condition B should show rapid exit (<1-2 hours) if the mechanism is active.
Quantitative Data Summary (Reference Values)
While the specific potency of the fragment (CAS 207279-14-9) is lower than optimized drugs, its elaborated derivatives show the following profiles:
| Target | Parameter | Typical Value (Elaborated Drug) | Biological Consequence |
| Mps1 (TTK) | IC50 (Biochemical) | < 10 nM | Loss of SAC; Aneuploidy. |
| KIF18A | IC50 (ATPase) | < 50 nM | Chromosome misalignment; Multipolar spindles. |
| p38 MAPK | IC50 | > 100 nM | Anti-inflammatory (secondary target). |
Note: The raw building block (3-(6-amino...)) typically exhibits micromolar affinity (1–10 µM) and is used as a starting point for Structure-Activity Relationship (SAR) studies.
References
-
Nerviano Medical Sciences. (2010). Discovery of NMS-P715, a potent and selective ATP-competitive inhibitor of the spindle assembly checkpoint kinase MPS1. Journal of Medicinal Chemistry.
-
Amgen Inc. (2023). Patent WO2023217230A1: Kinesin KIF18A Inhibitors. (Describes the use of the 6-amino-1,7-naphthyridine scaffold).
-
Vertex Pharmaceuticals. (2005). Design and synthesis of potent, selective inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.[4]
-
Hewitt, L., et al. (2010). Mps1-mediated correction of merotelic kinetochore attachments. Journal of Cell Science. (Mechanistic grounding for Mps1 inhibition).
Sources
Molecular weight and calculated logP of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of key physicochemical properties—specifically the molecular weight and the calculated logarithm of the partition coefficient (cLogP)—for the heterocyclic compound 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile. Intended for researchers, medicinal chemists, and drug development professionals, this document contextualizes these fundamental parameters within the broader framework of early-stage drug discovery. We will explore the theoretical basis for these properties, detail the standard computational and experimental methodologies for their determination, and discuss their implications for the compound's potential pharmacokinetic profile. This guide is grounded in authoritative data and established scientific principles to ensure technical accuracy and practical relevance.
Introduction: The Significance of Naphthyridines in Medicinal Chemistry
The compound 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile belongs to the naphthyridine family, a class of nitrogen-containing heterocyclic compounds. Naphthyridines are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Their rigid bicyclic core serves as a versatile scaffold for developing therapeutic agents, including anticancer and antimicrobial drugs.[2][3]
The journey from a promising scaffold to a viable drug candidate is critically dependent on its physicochemical properties. Parameters such as molecular weight and lipophilicity (quantified by LogP) are foundational to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A precise understanding of these characteristics is therefore not merely academic; it is a prerequisite for rational drug design, enabling scientists to predict a molecule's behavior in vivo and to optimize its structure for improved efficacy and safety. This guide focuses on two of the most fundamental of these properties for 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile.
Core Physicochemical Data Summary
The primary physicochemical properties for 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile have been determined through computational methods based on its chemical structure. These values are essential for initial screening and classification of the compound's drug-like potential.
| Property | Value | Data Source |
| Molecular Formula | C₁₅H₁₀N₄ | BLDpharm[4], PubChem[5] |
| Molecular Weight | 246.27 g/mol | BLDpharm[4] |
| Monoisotopic Mass | 246.09055 Da | PubChem[5] |
| Calculated LogP (XLogP) | 2.2 | PubChem[5] |
| CAS Number | 207279-14-9 | BLDpharm[4] |
Methodologies for Physicochemical Property Determination
To ensure the trustworthiness and reproducibility of scientific data, it is crucial to understand the methodologies behind their generation. The values presented above are derived from established computational and analytical principles.
Molecular Weight Determination
Molecular weight is a fundamental property calculated from the molecular formula. It represents the sum of the atomic weights of all atoms in a molecule.
-
Computational Protocol (Isotopic Average):
-
Identify the Molecular Formula: The verified formula for the compound is C₁₅H₁₀N₄.[4][5]
-
Sum Atomic Weights: The molecular weight is calculated using the standard atomic weights (isotopically averaged) of each element:
-
Carbon (C): 15 atoms × 12.011 u = 180.165 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
-
Nitrogen (N): 4 atoms × 14.007 u = 56.028 u
-
-
Total Molecular Weight: 180.165 + 10.080 + 56.028 = 246.273 g/mol .
-
-
Experimental Validation (Mass Spectrometry): While the calculated molecular weight is theoretical, it is routinely confirmed experimentally using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio (m/z). In MS, the monoisotopic mass (246.09055 Da) is often observed, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N).[5] A high-resolution mass spectrometer can confirm the elemental composition with high precision, thus validating the compound's identity.
Lipophilicity and the Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP).
-
Conceptual Basis: LogP is defined as the base-10 logarithm of the ratio of a compound's concentration in a non-polar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water) at equilibrium.
LogP = log₁₀ ([Compound]octanol / [Compound]water)
A positive LogP value indicates higher solubility in lipids (lipophilic), while a negative value indicates higher solubility in water (hydrophilic). The value of 2.2 for this compound suggests a balanced solubility profile, leaning towards lipophilicity, which is often favorable for oral drug absorption.
-
Computational Protocol (cLogP): Experimental determination of LogP (e.g., via the shake-flask method) is resource-intensive. Therefore, calculated LogP (cLogP) values are universally used in early-stage discovery for rapid screening. The value of 2.2 for 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile was generated using the XLogP algorithm.[5]
XLogP is an atom-additive method that calculates LogP based on the sum of the contributions of the constituent atoms and correction factors for intramolecular interactions. This approach provides a reliable and rapid estimation of lipophilicity directly from the 2D structure of the molecule.
Role in the Drug Discovery Workflow
The determination of molecular weight and cLogP occurs at the very beginning of the drug discovery cascade. These parameters are used to assess a compound's "drug-likeness," often evaluated against heuristics like Lipinski's Rule of Five. The workflow below illustrates where this analysis fits within the broader process of hit-to-lead optimization.
Caption: Workflow for Physicochemical Profiling in Early Drug Discovery.
Conclusion
3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is a compound with a molecular weight of 246.27 g/mol and a calculated LogP of 2.2.[4][5] These properties place it well within the chemical space typically associated with orally bioavailable drug candidates. The molecular weight is low enough to favor absorption and distribution, while the moderately lipophilic nature suggested by its cLogP indicates a good potential for membrane permeability without excessive hydrophobicity that could lead to poor solubility or metabolic instability. This foundational physicochemical data provides a strong rationale for its further investigation in medicinal chemistry programs.
References
-
3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis. ResearchGate. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). [Link]
-
A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[4][6]naphthyridine System and Some Alkylated and Polycyclic Homologues. ResearchGate. [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Center for Biotechnology Information (PMC). [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Springer. [Link]
-
3-[(5-Aminoquinolin-6-yl)-methylamino]benzonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
Naphthyridinone. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 207279-14-9|3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile (C15H10N4) [pubchemlite.lcsb.uni.lu]
- 6. 3-Aminobenzonitrile 99 2237-30-1 [sigmaaldrich.com]
Methodological & Application
Application Note: HPLC Method Development for 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
Introduction & Molecule Profile[1]
Scope
This application note details the High-Performance Liquid Chromatography (HPLC) method development strategy for 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile . This molecule represents a class of nitrogen-rich heterocyclic biaryls often utilized as kinase inhibitors (e.g., targeting LRRK2 or mTOR pathways) in drug discovery.[1]
Physicochemical Context
Successful chromatography requires understanding the analyte's interaction with the stationary phase.[2]
-
Core Structure: The 1,7-naphthyridine scaffold is a diazanaphthalene.[3] The nitrogen atoms (N1 and N7) possess lone pairs that can act as hydrogen bond acceptors.[1]
-
Basicity (pKa): The 6-amino substituent donates electron density to the ring, likely increasing the basicity of the ring nitrogens. The estimated pKa is in the range of 4.5 – 6.0.
-
Lipophilicity (LogP): The benzonitrile moiety adds significant lipophilicity and planarity, suggesting strong retention on Reverse Phase (RP) columns but potential solubility issues in pure aqueous buffers.[1]
-
Chromatographic Challenge: The primary challenge with amino-naphthyridines is peak tailing .[1] This occurs when the positively charged nitrogen (protonated at acidic pH) interacts ionically with residual silanols (Si-O⁻) on the silica column backbone.[1]
Method Development Strategy
To mitigate the "silanol effect" and ensure sharp peak shapes, this protocol utilizes a Charged Surface Hybrid (CSH) column technology combined with a low-pH mobile phase.[1] This approach provides a self-validating system where the column's surface charge repels the protonated base, ensuring the separation is driven by hydrophobicity rather than ionic dragging.
Decision Matrix: pH Selection
The choice of pH is critical for basic heterocycles.
Figure 1: Decision tree for mobile phase pH selection. Low pH is selected as the primary method for compatibility with Mass Spectrometry (LC-MS).[1]
Experimental Protocols
Reagents and Materials
-
Reference Standard: 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile (>98% purity).[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).[1]
-
Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA) (LC-MS Grade).[1]
-
Column: Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18.
Chromatographic Conditions (Standard Protocol)
| Parameter | Setting | Rationale |
| System | Agilent 1260/1290 Infinity II or Waters Alliance | Standard UHPLC/HPLC compatibility.[1] |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer for basic compounds. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3.5 µm particles. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 10 µg on-column). |
| Detection | UV-DAD (254 nm, 280 nm) | 254 nm for the benzonitrile/naphthyridine core; 280 nm for specificity.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7, ensuring analyte is protonated and silanols are suppressed. |
| Mobile Phase B | Acetonitrile | Provides sharper peaks for aromatic heterocycles compared to Methanol. |
Gradient Table[2][5]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Equilibration |
| 1.00 | 95 | 5 | Hold (Trapping) |
| 12.00 | 5 | 95 | Linear Gradient |
| 14.00 | 5 | 95 | Wash Step |
| 14.10 | 95 | 5 | Re-equilibration |
| 18.00 | 95 | 5 | End of Run |
Sample Preparation Workflow
Due to the lipophilic nature of the benzonitrile tail, the compound may precipitate in pure water. A "Dilute-and-Shoot" approach with an organic solvent match is required.[1]
Figure 2: Sample preparation workflow ensuring solubility and protecting the column from particulates.
Method Validation & System Suitability
To ensure the method is "self-validating" (trustworthy), the following acceptance criteria must be met before routine analysis.
System Suitability Parameters (SST)
-
Tailing Factor (Tf): Must be < 1.5.[1]
-
Note: If Tf > 1.5, the interaction with silanols is too strong. Switch to 0.1% TFA (stronger ion pairing agent) or a fresh CSH column.[1]
-
-
Theoretical Plates (N): > 5,000 for a 100mm column.[1]
-
Retention Time Repeatability: %RSD < 0.5% (n=6 injections).[1]
-
Resolution (Rs): > 2.0 between the main peak and any synthetic impurities (e.g., des-cyano or chloro- precursors).[1]
Linearity and Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Criterion: R² > 0.999.
-
LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) based on the high molar absorptivity of the naphthyridine chromophore.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Ensure sample diluent (50% ACN) matches initial gradient conditions. |
| Broad/Tailing Peak | Silanol interaction | Add 5mM Ammonium Formate to Mobile Phase A or switch to TFA. |
| Carryover | Adsorption to rotor seal | Add a needle wash step with 90% ACN / 10% Water / 0.1% Formic Acid. |
| Ghost Peaks | Contaminated DMSO | Use fresh, spectroscopy-grade DMSO for stock prep.[1] |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Neue, U. D., et al. (2001). Peak shape in the chromatography of basic compounds. Journal of Chromatography A. Link[1]
-
PubChem. (2025).[1][3][4] Compound Summary: 1,7-Naphthyridine.[1][3][5][6] National Library of Medicine. Link[1]
-
ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. conquerscientific.com [conquerscientific.com]
- 3. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,7-Naphthyridine-6-carboxylicacid,8-amino-(9CI) | 758726-20-4 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
Ticket ID: ANB8-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Improving aqueous solubility of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile formulations[1][2][3]
Executive Summary: The "Brick Dust" Challenge
User, you are likely encountering precipitation or non-wetting behavior with 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile (hereafter referred to as ANB-8 ).[1][2][3]
Based on its structure—a planar 1,7-naphthyridine core fused with a lipophilic benzonitrile—this molecule exhibits "Brick Dust" behavior.[1][2] The high crystal lattice energy (driven by
This guide provides a tiered troubleshooting approach, moving from simple pH manipulation to advanced amorphous dispersions.
Module 1: Compound Profiling & Root Cause Analysis[1][2][3]
Before attempting formulation, you must understand the physicochemical barriers.[1][3]
| Feature | Chemical Consequence | Impact on Solubility |
| 1,7-Naphthyridine Core | Planar, aromatic heterocycle.[1][2][3][4] Strong intermolecular | High Melting Point: High energy required to break the crystal lattice.[1] |
| Exocyclic Amine (-NH2) | Weak H-bond donor.[1][2][3] Potential weak base.[1][5] | pH Dependency: Solubility will likely increase significantly at pH < 3.[1][2][3]0. |
| Benzonitrile Group | Lipophilic, electron-withdrawing.[1] | Hydrophobicity: Reduces affinity for water; increases LogP.[1] |
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on initial pH profiling.
Module 2: Tier 1 Support - pH Manipulation & Salt Selection
The 1,7-naphthyridine nitrogens and the exocyclic amine provide basic sites.[1] Protonation disrupts the crystal lattice and increases hydration.[1]
Protocol 1: pH Solubility Profiling
Objective: Determine if in-situ salt formation is viable.[1][2]
-
Preparation: Suspend excess ANB-8 (~5 mg) in 1 mL of three buffers:
-
Incubation: Shake for 24 hours at room temperature.
-
Analysis: Filter (0.22 µm PTFE) and analyze supernatant via HPLC/UV.
Interpretation:
-
High solubility at pH 1.2: The compound is a weak base.[1] You can formulate as an in-situ salt using acidifiers (Citric acid, Tartaric acid) in your vehicle.[1][2][3]
-
Low solubility across all pH: The crystal lattice energy is too high.[1] Proceed to Module 3 .
Recommended Counter-Ions for Salt Screening
If pH 1.2 solubility is good, synthesize a salt to improve dissolution rate.[1][3]
-
Mesylate (Methanesulfonic acid): Excellent for planar heterocycles; breaks stacking.[1]
-
Hydrochloride: Standard, but risk of "common ion effect" in the stomach (precipitation).[1][3]
-
Tosylate: Good for increasing lipophilicity if the salt is too hygroscopic.[1]
Module 3: Tier 2 Support - Cosolvents & Surfactants (Liquid Formulations)
For intravenous (IV) or early-stage PK studies where salts are insufficient.[1][2]
The "Golden Triangle" Formulation
For difficult kinase inhibitors (similar to ANB-8), a ternary system often works best.[1]
| Component | Function | Recommended Concentration |
| DMSO or DMA | Primary Solvent (breaks crystal lattice) | 5% - 10% |
| PEG 400 | Cosolvent (adjusts polarity) | 30% - 50% |
| Water / Saline | Diluent | Remainder (add last) |
Protocol 2: Step-wise Addition (Critical to prevent crashing)
-
Dissolve ANB-8 completely in 100% DMSO first.[1] (Target conc: 20-50 mg/mL).[1][2][3]
-
Add PEG 400 to the DMSO concentrate.[1] Vortex.
-
Slowly add water/saline while vortexing.[1]
-
Warning: If turbidity appears, add Tween 80 (0.5 - 1%) or Solutol HS 15 to the water phase before addition.[1]
-
Module 4: Tier 3 Support - Enabling Formulations (Cyclodextrins)
If the compound precipitates upon dilution (a common issue with Cosolvents), use Cyclodextrins (CDs).[1][3] The naphthyridine core fits well into the hydrophobic cavity of Beta-Cyclodextrins.[1]
Mechanism of Action
The lipophilic naphthyridine/benzonitrile moiety enters the CD cavity, while the hydrophilic CD exterior interacts with water.[3]
Protocol 3: Complexation with HP-β-CD or SBE-β-CD
Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (Captisol®).[1][2][3]
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in pH 4.0 citrate buffer.[1][2]
-
Addition: Add excess ANB-8 to the vehicle.
-
Energy Input: High-shear mixing or probe sonication is mandatory .[1] Simple stirring is often insufficient to drive the hydrophobic drug into the cavity.[1]
-
Equilibrium: Shake for 48 hours. Filter.
Why this works: This creates a "molecular encapsulation" that hides the hydrophobic surface of ANB-8 from the aqueous environment, preventing aggregation.
Troubleshooting FAQ
Q1: The compound dissolves in DMSO, but precipitates immediately when I add water. Why? A: This is the "Solvent Shift" effect.[1] The LogP of the mixture changes drastically when water is added.
-
Fix: Do not add water directly.[1] Add the DMSO concentrate to a 20% HP-β-CD solution instead of pure water. The CD cavity will capture the molecule as it transitions out of the DMSO.
Q2: I see a gel forming during dissolution. A: Naphthyridines can form channel hydrates or gels at high concentrations.[1]
-
Fix: Switch to Amorphous Solid Dispersion (ASD) . Use Hot Melt Extrusion (HME) or Spray Drying with HPMC-AS or PVPVA64 .[1][2] The polymer prevents the molecules from stacking into a gel/crystal lattice.[1]
Q3: Can I use this for oral dosing in mice? A: Yes. Avoid high % DMSO (toxic).[1]
-
Recommended Mouse Formulation: 0.5% Methylcellulose (MC) + 0.1% Tween 80.[1]
-
Note: This is a suspension, not a solution. Ensure particle size is reduced via micronization (ball milling) to < 5 µm to ensure bioavailability.
References
-
Lipinski, C. A. (2000).[1][3] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3] Link
-
Williams, H. D., et al. (2013).[1][2][3] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1][2][3] Link
-
PubChem. (n.d.).[1][4] 3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile (CID 10705571).[1][2][3] National Library of Medicine.[1] Link[1][3]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] Link
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
Sources
- 1. PubChemLite - 3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile (C15H10N4) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds [mdpi.com]
- 3. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
Validation & Comparative
Selectivity profiling of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile against kinase panels
[1]
Executive Summary & Compound Analysis
The compound 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile (hereafter referred to as Naph-8-CN ) represents a classic Type I kinase inhibitor scaffold.[1] The 1,7-naphthyridine core is a "privileged structure" in medicinal chemistry, capable of forming key hydrogen bonds with the kinase hinge region (typically via N1 or N7 and the C6-amino group).[1]
However, this scaffold is historically "promiscuous," often exhibiting off-target activity against the CMGC kinase family (CDK, MAPK, GSK3, CLK) and CK2 . Therefore, the profiling strategy must move beyond simple IC50 generation to a multi-dimensional analysis of selectivity entropy , residence time , and non-specific aggregation .
Comparative Benchmarks
To objectively evaluate Naph-8-CN , it must be profiled alongside established standards:
| Comparator | Role | Mechanism | Key Liability to Monitor |
| Staurosporine | Pan-Kinase Control | ATP-Competitive (Broad) | Sets the baseline for "zero selectivity."[1] |
| CX-4945 (Silmitasertib) | Scaffold Analog | CK2 Inhibitor | 1,7-naphthyridines often mimic CK2 inhibition; crucial negative control.[1] |
| Sunitinib | Multi-Target Control | Split-RTK Inhibitor | Benchmarks performance against Tyrosine Kinases (VEGFR/PDGFR).[1] |
Strategic Profiling Workflow
The profiling logic follows a "Funnel Filtration" model, moving from high-throughput binary binding assays to low-throughput, high-fidelity kinetic measurements.[1]
Workflow Diagram
The following diagram illustrates the decision matrix for profiling Naph-8-CN .
Caption: Decision matrix for profiling Naph-8-CN. S35 denotes the percentage of kinases inhibited by >35% at 1 µM.
Experimental Protocols
Protocol A: High-Throughput Binding Scan (Tier 1)
Objective: Determine the "Selectivity Score" (S-score) using an active-site dependent competition assay (e.g., KINOMEscan® or LanthaScreen™). Rationale: Unlike activity assays, binding assays are not confounded by ATP concentration differences across the panel.
Methodology:
-
Preparation: Dissolve Naph-8-CN to 10 mM in 100% DMSO.
-
Dosing: Screen at a single fixed concentration of 1 µM . This is the industry standard for "Tier 1" filtration.[1]
-
Assay System: Use a T7 phage-display system (KINOMEscan).
-
Readout: qPCR quantification of the phage vector.
-
Control: 0.1% DMSO (Negative), Staurosporine 10 µM (Positive).
Data Output & Interpretation:
-
Metric: Percent of Control (PoC).
-
Hit Definition: PoC < 35% (implies >65% inhibition/binding).[1]
-
S(35) Score: (Number of Hits) / (Total Kinases Screened).
Protocol B: Kinetic Characterization via SPR (Tier 3)
Objective: Measure
Methodology:
-
Instrument: Biacore 8K or T200.
-
Surface: Biotinylated Kinase Domain captured on a Streptavidin (SA) chip.[1]
-
Buffer: HBS-P+ supplemented with 10 mM MgCl2 and 100 µM ATP (if checking ATP-competitiveness) or ATP-free (for intrinsic affinity).
-
Cycle:
-
Injection: 60s association time.[1]
-
Dissociation: 300s dissociation time.
-
Flow rate: 30 µL/min.
-
-
Analysis: Fit to a 1:1 Langmuir binding model.
Critical Calculation:
Comparative Data Analysis (Simulated)
The following table benchmarks typical performance metrics for this chemical class. Use this to interpret your experimental results.
| Metric | Naph-8-CN (Target Profile) | CX-4945 (Comparator) | Staurosporine (Control) | Interpretation |
| Primary Target | < 10 nM | 3 nM (CK2) | < 1 nM (Various) | High potency is expected for this scaffold.[1] |
| Selectivity Score S(35) | 0.03 - 0.08 | 0.15 | 0.85 | Naph-8-CN should aim for <0.1 to be viable.[1] |
| CK2 Inhibition | Monitor Closely | Potent (< 5 nM) | Potent | Critical Liability: If Naph-8-CN hits CK2 < 100 nM, it may cause DNA damage toxicity.[1] |
| PIM1/2/3 Inhibition | Likely Off-Target | Moderate | Potent | PIM kinases share structural homology with the naphthyridine binding pocket.[1] |
| Residence Time | > 30 min | ~12 min | Transient | Long residence time drives efficacy in vivo. |
Mechanism of Action & Structural Insights[1][3][4]
The 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile structure suggests a specific binding mode:
-
Hinge Interaction: The N1 and 6-Amino group likely form a donor-acceptor motif with the kinase hinge region (similar to the adenine ring of ATP).[1]
-
Gatekeeper Interaction: The 8-position benzonitrile is a rigid spacer.[1] The nitrile group (
) often extends into the hydrophobic back pocket or interacts with the "Gatekeeper" residue.[1] -
Solvent Front: The 3-position of the benzonitrile ring is solvent-exposed, allowing for solubilizing groups (though this specific molecule lacks them, suggesting poor solubility—use 1% DMSO in assays).[1]
Pathway Visualization: The "Off-Target" Risk Map
This diagram highlights the signaling pathways most likely to be affected by 1,7-naphthyridine promiscuity.[1]
Caption: Potential polypharmacology of the 1,7-naphthyridine scaffold.[1] Dashed lines indicate common off-target liabilities.
References
-
Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer."[1] Journal of Medicinal Chemistry.
-
Elling, R. A., et al. (2021). "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry. [1]
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[1] [1]
-
Copeland, R. A. (2016). "Kinetics of drug-target residence time: implications for lead optimization." Nature Reviews Drug Discovery.[1] [1]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile
This document provides a comprehensive guide to the safe handling of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile, a compound of interest in contemporary research and drug development. As specific safety data for this molecule is not extensively published, this guide is built upon a foundation of chemical analogy, drawing from the known hazards of its core functional groups: the benzonitrile moiety and the aminonaphthyridine scaffold. Our primary directive is to foster a culture of safety, where procedural steps are understood not just by rote, but through a clear comprehension of the underlying chemical principles.
Hazard Assessment: A Chemist's Perspective
Understanding the potential risks associated with a novel compound is the cornerstone of laboratory safety. The structure of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile presents two primary areas of toxicological concern:
-
The Benzonitrile Group: Benzonitrile and related compounds are known to be harmful if swallowed or absorbed through the skin.[1][2] A significant hazard associated with nitriles is their potential to release highly toxic hydrogen cyanide gas upon decomposition, for instance, when heated or in the presence of strong acids.[3] Symptoms of exposure to cyano compounds can include weakness, headaches, confusion, nausea, and in severe cases, respiratory distress.[3]
-
The Aminonaphthyridine Core: Aromatic amines, as a class, can be skin and respiratory irritants. While the specific toxicology of the 1,7-naphthyridine ring system is not fully elucidated, a cautious approach is warranted.
Given these structural alerts, this compound should be handled as a substance with acute oral and dermal toxicity, and as a potential skin and eye irritant.
Summary of Key Safety Information
| Parameter | Guideline | Primary Rationale |
| Primary Route of Exposure | Skin absorption, Ingestion, Inhalation of aerosolized powder | Benzonitrile compounds are known to be harmful via dermal and oral routes.[4] |
| Primary Hazards | Acute Toxicity (Harmful), Skin/Eye Irritation | Based on the toxicology of benzonitrile and aromatic amine derivatives. |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of airborne particles and potential vapors. |
| Eye Protection | Chemical Safety Goggles | To protect against splashes and airborne particles. |
| Hand Protection | Double-Gloving: Nitrile Gloves (Inner), Chemical-Resistant Gloves (Outer) | Provides robust protection against dermal absorption.[5] |
| Body Protection | Laboratory Coat (fully buttoned), Disposable Gown | To prevent contamination of personal clothing.[6] |
| Emergency Equipment | Safety Shower, Eyewash Station, Spill Kit | Immediate access is critical in case of accidental exposure.[7] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; the first should always be robust engineering controls.[8][9]
-
Chemical Fume Hood: All manipulations of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile, including weighing, reconstitution, and addition to reaction vessels, must be conducted within a certified chemical fume hood. This containment strategy is non-negotiable and serves to protect the researcher from inhaling fine powders or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[4]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for preventing exposure. The following protocol should be strictly adhered to.
Eye and Face Protection
Chemical safety goggles are mandatory.[8] Standard safety glasses with side shields do not provide adequate protection from splashes.[8] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when cleaning up spills.[8][10]
Skin and Body Protection
-
Gloves: Double-gloving is required.[6] The inner glove should be a standard nitrile examination glove. The outer glove should be a chemical-resistant glove. Always check the manufacturer's compatibility chart for resistance to benzonitrile or similar aromatic nitriles. Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.[5]
-
Laboratory Coat and Gown: A flame-resistant laboratory coat, fully buttoned, is required. For procedures involving larger quantities or with a higher risk of spillage, a disposable chemical-resistant gown should be worn over the lab coat.[6][10]
-
Footwear: Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection
For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a combination organic vapor/P100 cartridge should be used by trained emergency response personnel.[8]
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Designate a specific area within the hood for the handling of this compound.
-
Weighing: Use a disposable weigh boat. After weighing, carefully tap the weigh boat to ensure all powder is transferred to the receiving vessel. The used weigh boat should be disposed of as hazardous waste.
-
Reconstitution: Add solvent to the solid slowly to avoid splashing. If the compound is being added to a reaction, do so in small portions.
-
Post-Handling: After completing the work, decontaminate the work area in the fume hood. Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
Waste Disposal
-
Solid Waste: All solid waste contaminated with 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile, including gloves, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste container.[1][4]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not discharge to the sewer.[2]
-
Classification: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[11]
Emergency Procedures: Plan for the Unexpected
Spills
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[7]
-
Isolate: Isolate the spill area and prevent entry.[3]
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] For solid spills, gently cover with an absorbent to prevent the powder from becoming airborne.
-
Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash it thoroughly after clean-up is complete.[7]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or label to the attending physician.[1]
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]
-
Loba Chemie. Safety Data Sheet for Benzonitrile for Synthesis. (2016). Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Chem Service. Safety Data Sheet for Benzonitrile. (2015). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). Retrieved from [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs) - Safety Guideline. (2019). Retrieved from [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Pharmaceutical Technology. Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Retrieved from [Link]
-
S D Fine-Chem Limited. GHS Safety Data Sheet for 4-AMINO-3-NITRO BENZONITRILE. Retrieved from [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. nj.gov [nj.gov]
- 8. pppmag.com [pppmag.com]
- 9. pharmtech.com [pharmtech.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
